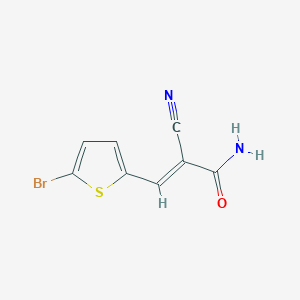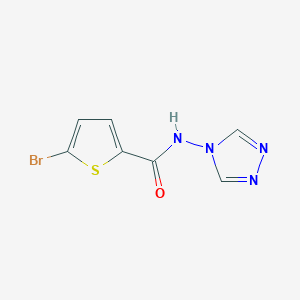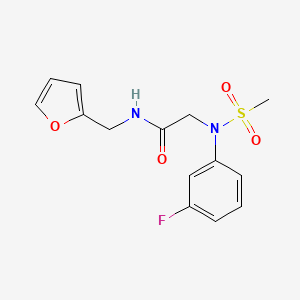
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).
Wirkmechanismus
The mechanism of action of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK-3β. This enzyme is involved in the phosphorylation of various proteins that play a key role in the regulation of cellular processes. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which has been shown to play a key role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione have been extensively studied. It has been shown to have potent anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione in lab experiments include its potent inhibitory activity against GSK-3β, its ability to activate various signaling pathways, and its potential applications in various fields of science. The limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, diabetes, and cancer. Finally, the use of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione as a tool for the study of various cellular processes, including gene expression and cell cycle progression, is another potential direction for future research.
Synthesemethoden
The synthesis of 2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the condensation of 5-methylisoxazole-3-carboxylic acid with 2-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then subjected to cyclization with phthalic anhydride in the presence of a Lewis acid catalyst. The final product is obtained by the reduction of the nitro group using a suitable reducing agent.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-3-isoxazolyl)-5-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of science. It has been shown to be a potent inhibitor of GSK-3β, an enzyme that plays a key role in the regulation of various cellular processes, including glycogen synthesis, gene expression, and cell cycle progression. GSK-3β has also been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer, making it an attractive target for drug development.
Eigenschaften
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O5/c1-6-4-10(13-20-6)14-11(16)8-3-2-7(15(18)19)5-9(8)12(14)17/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJNPIXKHBUSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,2-oxazol-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5709716.png)
![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)


![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)